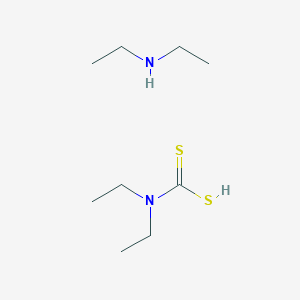

Diethylammonium diethyldithiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethylcarbamodithioic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGTWXBPCIHUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061749 | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-58-7 | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Contramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium diethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and biological activities of diethylammonium (B1227033) diethyldithiocarbamate (B1195824) for applications in scientific research and drug development.

Introduction

Diethylammonium diethyldithiocarbamate (DEADTC) is the salt formed from the dithiocarbamic acid derivative, diethyldithiocarbamic acid, and the organic base, diethylamine (B46881). As a member of the dithiocarbamate (B8719985) class of compounds, DEADTC has garnered significant interest in various scientific fields due to its robust metal-chelating properties and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of DEADTC, with a particular focus on its role as a research tool in cellular biology and its potential in drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored away from moisture.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂N₂S₂ | [1] |

| Molecular Weight | 222.41 g/mol | [1] |

| Melting Point | 82-84 °C | [1] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [1] |

| Appearance | White to off-white crystalline solid. | [1] |

| CAS Number | 1518-58-7 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of diethylamine with carbon disulfide. This reaction forms diethyldithiocarbamic acid, which is then neutralized by a second equivalent of diethylamine to form the ammonium (B1175870) salt.

Synthesis of this compound

dot

Experimental Protocol for Synthesis

This protocol is based on established methods for the synthesis of dithiocarbamates.[2][3][4]

Materials:

-

Diethylamine

-

Carbon disulfide

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 equivalents) in anhydrous diethyl ether under a nitrogen or argon atmosphere.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled diethylamine solution over a period of 30-60 minutes. A white precipitate will begin to form.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

-

Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound.

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum of DEADTC is characterized by signals corresponding to the ethyl groups of both the diethyldithiocarbamate anion and the diethylammonium cation.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Triplet | 12H | -CH₃ (both ethyl groups) |

| ~3.0-3.3 | Quartet | 8H | -CH₂- (both ethyl groups) |

| Variable | Broad Singlet | 2H | -NH₂⁺- |

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

| Chemical Shift (ppm) | Assignment |

| ~12-14 | -CH₃ (both ethyl groups) |

| ~45-50 | -CH₂- (both ethyl groups) |

| ~205-210 | C=S (dithiocarbamate) |

Infrared (IR) Spectroscopy

The IR spectrum of DEADTC displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (diethylammonium cation) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~1480-1450 | C-N stretching (thioureide band) |

| ~1000-950 | C=S stretching |

Mechanism of Action and Biological Significance

The biological effects of this compound are primarily attributed to the diethyldithiocarbamate (DDC) anion. DDC is a potent chelator of metal ions and an inhibitor of specific enzymes, which underlies its utility in biological research.

Metal Chelation

DDC possesses two sulfur atoms that can effectively bind to a variety of metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This chelating ability is fundamental to many of its biological effects.

dot

Inhibition of Superoxide (B77818) Dismutase (SOD)

One of the most well-characterized actions of DDC is its inhibition of copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1), a key antioxidant enzyme. DDC chelates the copper ion from the active site of SOD1, thereby inactivating the enzyme. This leads to an accumulation of superoxide radicals (O₂⁻), inducing oxidative stress. This property makes DDC a valuable tool for studying the roles of SOD1 and oxidative stress in cellular processes.

dot

Modulation of NF-κB Signaling

DDC has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. The inhibitory effect of DDC on NF-κB is often linked to its copper-chelating properties and the subsequent impact on cellular redox balance.

dot

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research and development areas.

-

Study of Oxidative Stress: By inhibiting SOD, DEADTC allows for the controlled induction of oxidative stress, enabling researchers to investigate its role in various physiological and pathological processes.

-

Cancer Research: Dithiocarbamates and their metal complexes have demonstrated anticancer activity through various mechanisms, including the inhibition of the proteasome and the induction of apoptosis. The modulation of the NF-κB pathway by DDC is also a key area of interest in cancer therapy.

-

Neuroscience: DEADTC has been used to study the role of metal ions and oxidative stress in neurological disorders.

-

Antiviral and Antimicrobial Research: Dithiocarbamates have shown promise as antiviral and antimicrobial agents, with potential applications in the development of new therapeutics.[5]

-

Analytical Chemistry: The strong chelating properties of DDC are utilized in analytical methods for the extraction and quantification of metal ions.

Conclusion

This compound is a compound with a rich chemical and biological profile. Its straightforward synthesis, well-defined physicochemical properties, and potent biological activities, particularly its ability to chelate metals and inhibit key enzymes like superoxide dismutase, have established it as an invaluable tool for researchers. The insights gained from studies utilizing DEADTC continue to contribute to our understanding of cellular signaling, oxidative stress, and the development of novel therapeutic strategies for a range of diseases. This technical guide serves as a foundational resource for scientists and professionals seeking to leverage the unique characteristics of this compound in their research endeavors.

Experimental Workflow Visualization

dot

References

- 1. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Foundational Steps in Crafting an Effective Process for Synthesizing Sodium Diethyldithiocarbamate Through the Response Surface Method | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Diethylammonium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Diethylammonium (B1227033) Diethyldithiocarbamate (B1195824). The document is structured to furnish researchers, scientists, and drug development professionals with essential data, experimental methodologies, and visual representations of key processes. All quantitative data are summarized in structured tables for ease of comparison. Detailed experimental protocols for the determination of these properties are also provided.

Chemical Identity and Structure

Diethylammonium diethyldithiocarbamate is the salt formed from the reaction of diethyldithiocarbamic acid and diethylamine. It is a white to off-white crystalline solid.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1518-58-7 |

| Molecular Formula | C₉H₂₂N₂S₂ |

| Linear Formula | [(CH₃CH₂)₂NCS₂]⁻[(CH₃CH₂)₂NH₂]⁺ |

| SMILES | CCN(CC)C(=S)[S-].CC[NH2+]CC |

| InChI | InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3 |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action in biological systems. The following tables summarize the key quantitative data for this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 222.41 g/mol | [1][2] |

| 222.42 g/mol | ||

| 221.44 g/mol | [3] | |

| Melting Point | 82-84 °C | [1][3][4] |

| 81-84 °C | ||

| 79.0-85.0 °C | ||

| Boiling Point | 125 °C | [1][5] |

| 176.4 °C at 760 mmHg | ||

| Appearance | White to Off-White Crystals or Powder | [1][6] |

| Solubility | Soluble in Chloroform (B151607) and Methanol. | [1][7] |

| pKa | Data not available in the searched literature. | |

| Water Content | ≤1% (Karl Fischer Titration) | [6] |

| Assay | ≥97.5% to ≤102.5% (Non-aqueous acid-base Titration) | [6] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of the identity of a compound.

Table 3: Spectroscopic Information

| Technique | Data Summary | Source(s) |

| ¹H NMR | Spectrum available. | [8][9][10] |

| ¹³C NMR | Spectrum available in CDCl₃. | [8][10] |

| Infrared (IR) | Spectrum available (KBr disc, Mull). | [8][10][11] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | [8][12] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3]

-

The assembly is placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).[7][13]

-

The sample is heated slowly, at a rate of approximately 2 °C per minute, to ensure thermal equilibrium.[13]

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point.[3][13]

-

For accurate results, the determination should be repeated at least twice with fresh samples, and the values should be consistent.[13]

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature.

Protocol:

-

To a small test tube, add a precisely weighed amount (e.g., 25 mg) of this compound.[9]

-

Add a measured volume (e.g., 0.75 mL) of the solvent (e.g., chloroform or methanol) in small portions.[9]

-

After each addition, the test tube is vigorously shaken to facilitate dissolution.[9]

-

The mixture is observed to determine if the solid has completely dissolved. If the solution is clear, the compound is considered soluble at that concentration.[14]

-

This process can be done qualitatively as described or quantitatively by determining the maximum mass of solute that can be dissolved in a specific volume of solvent at a controlled temperature.

Determination of Water Content (Karl Fischer Titration)

Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance.

Protocol:

-

The titration vessel of the Karl Fischer titrator is filled with a suitable solvent, such as methanol, and the solvent is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.[15]

-

A precisely weighed amount of this compound is introduced into the titration vessel.[15]

-

The sample is stirred to dissolve and release any contained water.

-

The sample is then titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with water.[16]

-

The endpoint is detected electrometrically. The volume of the Karl Fischer reagent consumed is used to calculate the water content of the sample, based on the predetermined titer of the reagent.[15]

Assay by Non-Aqueous Acid-Base Titration

Non-aqueous titrations are employed for the assay of substances that are weak acids or bases, or are insoluble in water.

Protocol:

-

A precisely weighed amount of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.

-

A few drops of a suitable indicator, such as crystal violet, are added to the solution.[4]

-

The solution is titrated with a standardized solution of a strong acid in a non-aqueous solvent, typically perchloric acid in glacial acetic acid.

-

The endpoint is indicated by a distinct color change of the indicator (e.g., from violet to yellowish-green for crystal violet).[4]

-

A blank titration is performed to account for any titratable impurities in the solvent, and the necessary corrections are made to the sample titration volume. The percentage purity of the sample is then calculated.

Visualizations

Synthesis Workflow

The synthesis of this compound is a straightforward acid-base reaction.

Caption: Synthesis of this compound.

Experimental Workflow for Physicochemical Characterization

A general workflow for the characterization of a chemical substance is depicted below.

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound. The provided tables offer a quick reference for its key properties, while the experimental protocols outline the standard methodologies for their determination. The absence of a reported pKa value in the literature highlights an area for potential further investigation. The information presented herein is intended to be a valuable resource for professionals engaged in research and development activities involving this compound.

References

- 1. gmpinsiders.com [gmpinsiders.com]

- 2. 二乙基二硫代氨基甲酸 二乙铵盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. sips.org.in [sips.org.in]

- 5. byjus.com [byjus.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.ws [chem.ws]

- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 15. mt.com [mt.com]

- 16. nsdl.niscpr.res.in [nsdl.niscpr.res.in]

Diethylammonium Diethyldithiocarbamate: A Technical Guide for Researchers

CAS Number: 1518-58-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DEDC) is a salt of diethyldithiocarbamic acid, belonging to the dithiocarbamate (B8719985) class of compounds. It serves as a precursor to the biologically active diethyldithiocarbamate (DDC) anion, which is a potent chelator of metal ions, particularly copper. The resulting copper complex, bis(diethyldithiocarbamato)copper(II) (Cu(DDC)₂ or CuET), has garnered significant interest in the scientific community for its pronounced anticancer properties. The primary mechanism of action of CuET involves the inhibition of the ubiquitin-proteasome system and the modulation of key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of diethylammonium diethyldithiocarbamate, with a focus on its applications in cancer research and drug development. Detailed experimental protocols for its synthesis and for key biological assays are also presented.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[3] The compound is soluble in chloroform (B151607) and methanol.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1518-58-7 | [5] |

| Molecular Formula | C₉H₂₂N₂S₂ | [5][6] |

| Molecular Weight | 222.41 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 81-85 °C | [2][7] |

| Solubility | Soluble in chloroform, methanol | [4] |

| InChI Key | NBGTWXBPCIHUQD-UHFFFAOYSA-N | [5] |

| SMILES | CCN(CC)C(=S)S.CCNCC | [5] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of diethylamine (B46881) with carbon disulfide. The resulting diethyldithiocarbamic acid is then neutralized with an additional equivalent of diethylamine to form the salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethylamine

-

Carbon disulfide

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve diethylamine (2 equivalents) in anhydrous diethyl ether.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution of diethylamine. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

A white to pale yellow precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield the final compound.

Note: This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to the diethyldithiocarbamate (DDC) anion, which readily chelates divalent metal ions. Its copper complex, CuET, is the major active species responsible for its anticancer effects.

Anticancer Activity

CuET has demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.

Table 2: IC₅₀ Values of Bis(diethyldithiocarbamato)copper(II) (CuET) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| MC-38 | Colorectal Cancer | 45.4 | |

| CT-26 | Colorectal Cancer | 68.2 | |

| HCT116 (parental) | Colorectal Cancer | 54.8 | |

| HCT116 (wild-type KRAS) | Colorectal Cancer | 54.0 | |

| HCT116 (mutant KRAS) | Colorectal Cancer | 48.3 | |

| DU145-TXR | Drug-Resistant Prostate Cancer | ~100 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 200 | |

| MDA-MB-231PAC10 | Paclitaxel-Resistant Triple-Negative Breast Cancer | < 200 |

Mechanism of Action

A primary mechanism of action of CuET is the inhibition of the 26S proteasome, a critical cellular machinery responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

dot

Caption: Proteasome inhibition pathway by CuET.

The NF-κB signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. Dithiocarbamates have been shown to be potent inhibitors of NF-κB activation. This inhibition is thought to occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκB.

dot

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

dot

Caption: General workflow for an MTT cytotoxicity assay.

Proteasome Activity Assay

This protocol provides a method to measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells treated with this compound

-

Lysis buffer

-

Proteasome activity assay buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG-132) for control

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Lyse treated and control cells and determine the protein concentration of the lysates.

-

In a 96-well black plate, add cell lysate to each well.

-

For inhibitor control wells, add a specific proteasome inhibitor.

-

Add the proteasome activity assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic proteasome substrate.

-

Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.

-

Calculate the proteasome activity as the rate of fluorescence increase and normalize to the protein concentration.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the steps to assess the DNA-binding activity of NF-κB.

Materials:

-

Nuclear protein extracts from treated and control cells

-

Poly(dI-dC)

-

Binding buffer

-

Labeled oligonucleotide probe containing the NF-κB consensus sequence

-

Unlabeled competitor probe

-

Loading buffer

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and buffers

-

Autoradiography or chemiluminescence detection system

Procedure:

-

Prepare nuclear extracts from cells treated with this compound and appropriate controls.

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.

-

For competition experiments, add an excess of unlabeled probe.

-

Add the labeled NF-κB probe and incubate at room temperature.

-

Add loading buffer and load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

Analyze the shift in the mobility of the labeled probe, which indicates NF-κB DNA binding.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] It is also hygroscopic.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ (Sodium diethyldithiocarbamate) | Rat | Oral | 1500 mg/kg | |

| LD₅₀ (this compound) | Mouse | Intraperitoneal | 500 mg/kg | [3] |

Conclusion

This compound is a valuable research chemical, primarily due to its role as a precursor to the biologically active DDC anion and its copper complex, CuET. The potent anticancer activity of CuET, mediated through proteasome and NF-κB inhibition, makes it a promising candidate for further investigation in drug development. This technical guide provides essential information for researchers working with this compound, including its properties, synthesis, and detailed experimental protocols to study its biological effects. As with all chemical reagents, appropriate safety precautions should be taken during handling and use.

References

- 1. This compound [webbook.nist.gov]

- 2. 1518-58-7・this compound・040-01822[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 3. This compound | 1518-58-7 [amp.chemicalbook.com]

- 4. This compound | 1518-58-7 [chemicalbook.com]

- 5. CAS 1518-58-7: Diethyldithiocarbamic acid diethylammonium … [cymitquimica.com]

- 6. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethyldithiocarbamic acid 97 1518-58-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of Diethylammonium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of diethylammonium (B1227033) diethyldithiocarbamate (B1195824), detailing its structural parameters, experimental characterization protocols, and relevant biological context.

Molecular Structure and Crystallography

Diethylammonium diethyldithiocarbamate, with the chemical formula [(CH₃CH₂)₂NH₂]⁺[(CH₃CH₂)₂NCS₂]⁻, is an ionic compound formed by a diethylammonium cation and a diethyldithiocarbamate anion. The crystal structure has been determined by X-ray crystallography, revealing a monoclinic system with the space group P2₁/c.[1] The structure is characterized by helical chains of ions linked by hydrogen bonds.[2]

The diethylammonium cation and the diethyldithiocarbamate anion are connected through hydrogen bonds between the ammonium (B1175870) hydrogen atoms and the sulfur atoms of the dithiocarbamate (B8719985) group.[2] Specifically, N-H...S hydrogen bonds with distances of 2.42 Å and 2.46 Å are observed.[2]

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 11.175 Å | [1] |

| b | 7.756 Å | [1] |

| c | 15.606 Å | [1] |

| β | 90.53° | [1] |

| V | 1352.3 ų | [2] |

| Dm | 1.094 Mg m⁻³ | [2] |

| Dx | 1.092 Mg m⁻³ | [2] |

Key Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles for the diethyldithiocarbamate anion and the diethylammonium cation, as determined by X-ray diffraction.[2]

Diethyldithiocarbamate Anion

| Bond | Length (Å) |

| C(1)-S(1) | 1.723(2) |

| C(1)-S(2) | 1.707(2) |

| C(1)-N(1) | 1.331(2) |

| N(1)-C(2) | 1.486(3) |

| N(1)-C(4) | 1.488(3) |

| C(2)-C(3) | 1.511(4) |

| C(4)-C(5) | 1.507(4) |

| Angle | Degree (°) |

| S(1)-C(1)-S(2) | 121.3(1) |

| S(1)-C(1)-N(1) | 118.8(2) |

| S(2)-C(1)-N(1) | 119.9(2) |

| C(1)-N(1)-C(2) | 123.0(2) |

| C(1)-N(1)-C(4) | 121.7(2) |

| C(2)-N(1)-C(4) | 115.3(2) |

| N(1)-C(2)-C(3) | 111.9(2) |

| N(1)-C(4)-C(5) | 112.1(2) |

Diethylammonium Cation

| Bond | Length (Å) |

| N(2)-C(6) | 1.496(3) |

| N(2)-C(8) | 1.498(3) |

| C(6)-C(7) | 1.502(4) |

| C(8)-C(9) | 1.504(4) |

| Angle | Degree (°) |

| C(6)-N(2)-C(8) | 115.1(2) |

| N(2)-C(6)-C(7) | 111.5(2) |

| N(2)-C(8)-C(9) | 111.4(2) |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reaction of diethylamine (B46881) with carbon disulfide.[2][3]

Protocol:

-

Dissolve diethylamine in a suitable organic solvent, such as benzene.[2]

-

Add carbon disulfide to the solution. The reaction is typically carried out at room temperature.

-

The product, this compound, precipitates from the solution.

-

The precipitate can be collected by filtration and recrystallized from a mixture of carbon disulfide and petroleum ether to obtain pure, colorless needle-like crystals.[2]

X-ray Crystallography

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.

Protocol:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of X-rays, typically from a Mo Kα radiation source.[2]

-

The diffraction data are collected using a diffractometer. Data collection involves rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

The collected data are processed, which includes corrections for Lorentz and polarization effects, and absorption.[2]

-

The crystal structure is solved using direct methods and refined using least-squares techniques.[2]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the hydrogen and carbon atoms.[4][5] Spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃).[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[5] Samples are often prepared as KBr discs.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the constituent ions, confirming the molecular weight.[5][7]

Biological Activity and Signaling

Dithiocarbamates, including this compound, have garnered interest for their biological activities. They are known to act as antioxidants and can chelate metal ions.[8] The antioxidant properties of diethyldithiocarbamate (DDC), the anionic component, involve scavenging reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[8] This activity may contribute to protective effects against oxidative stress-related cellular damage.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(1518-58-7) 1H NMR [m.chemicalbook.com]

- 5. This compound | C9H22N2S2 | CID 15201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Diethylammonium diethyldithiocarbamate in organic solvents

An In-depth Technical Guide on the Solubility of Diethylammonium (B1227033) Diethyldithiocarbamate (B1195824) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium diethyldithiocarbamate (CAS 1518-58-7) is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of molecules. These compounds are recognized for their strong metal-chelating properties and are utilized in various applications, including as antioxidants, vulcanization accelerators, and, significantly, as precursors and active agents in drug discovery and development. Understanding the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and application in both research and pharmaceutical contexts. This guide provides a comprehensive overview of its solubility profile, details experimental protocols for solubility determination, and explores its interaction with key biological signaling pathways.

Solubility Profile of this compound and Related Salts

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments and data from closely related dithiocarbamate salts provide valuable insights into its behavior in various organic solvents.

Qualitative Solubility of this compound

This compound is qualitatively described as being soluble in the following polar organic solvents:

-

Chloroform

-

Methanol

It is also noted to be soluble in water.[1]

Quantitative Solubility of Structurally Related Dithiocarbamate Salts

To provide a comparative framework, the following tables summarize the quantitative and qualitative solubility data for sodium diethyldithiocarbamate and zinc diethyldithiocarbamate, which share the same active dithiocarbamate anion.

Table 1: Solubility of Sodium Diethyldithiocarbamate

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 54 g/100 g[1] | 20 | Aqueous solutions are alkaline and decompose slowly.[2][3] |

| ≥100 mg/mL[3] | 14 | |||

| Ethanol | C₂H₅OH | Soluble[1][3][4] | Not Specified | |

| Methanol | CH₃OH | Soluble[1][3] | Not Specified | |

| Acetone | C₃H₆O | Soluble[1][3] | Not Specified | |

| Benzene | C₆H₆ | Insoluble[1][3][4] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][3][4] | Not Specified |

Table 2: Solubility of Zinc Diethyldithiocarbamate

| Solvent | Chemical Formula | Solubility | Notes |

| Water | H₂O | Limited Solubility[5] | Intrinsic aqueous solubility is approximately 0.0006 mg/L.[6] |

| Benzene | C₆H₆ | Soluble[7] | |

| Acetone | C₃H₆O | Soluble[7] | |

| Dichloromethane | CH₂Cl₂ | Soluble[7] | |

| Carbon Disulfide | CS₂ | Soluble[7] | |

| Chloroform | CHCl₃ | Partly Soluble[7] | |

| Ethanol | C₂H₅OH | Insoluble[7] | |

| Carbon Tetrachloride | CCl₄ | Insoluble[7] | |

| Ethyl Acetate | C₂H₅O₂CCH₃ | Insoluble[7] |

Experimental Protocols for Solubility Determination

A standardized and reproducible protocol is essential for accurately determining the solubility of a compound like this compound. The following is a generalized methodology based on the equilibrium concentration method, often referred to as the shake-flask method.[8][9]

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity solid)

-

Analytical grade organic solvents of interest (e.g., methanol, chloroform, ethanol, acetone, DMSO)

-

Temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Glass vials with inert, sealed caps (B75204) (e.g., PTFE-lined)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should have a visible layer of undissolved solid at the bottom.

-

-

Sample Collection and Preparation:

-

Once equilibrated, allow the vial to stand undisturbed at the controlled temperature for several hours to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Alternatively, the filtered aliquot can be precisely diluted with the same solvent and its concentration determined using a pre-calibrated analytical technique such as HPLC-UV.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final vial weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent, g/100 mL of solvent (if density is known), or mol/L.

-

Biological Context: Interaction with the NF-κB Signaling Pathway

Dithiocarbamates are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is implicated in various diseases, including chronic inflammatory conditions and cancer, making it a key target in drug development.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to initiate the transcription of target genes.

Dithiocarbamates are believed to exert their inhibitory effect primarily by interfering with the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby blocking the downstream inflammatory and pro-survival signaling cascade.

References

- 1. sodium diethyldithiocarbamate [chemister.ru]

- 2. benchchem.com [benchchem.com]

- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 5. CAS 14324-55-1: Zinc diethyldithiocarbamate | CymitQuimica [cymitquimica.com]

- 6. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ZDEC(ZDC/EZ) [richon-chem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide to Metal Cation Chelation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) diethyldithiocarbamate (B1195824) (DDDC) is a potent chelating agent belonging to the dithiocarbamate (B8719985) class of compounds. Its robust ability to form stable complexes with a wide array of metal cations has led to its extensive use in diverse scientific and industrial fields, including analytical chemistry, environmental remediation, and pharmacology. The core of its function lies in the diethyldithiocarbamate anion, which acts as a bidentate ligand, coordinating with metal ions through its two sulfur atoms to form a stable five-membered ring structure.[1] This technical guide provides an in-depth exploration of DDDC as a chelating agent, focusing on its mechanism of action, quantitative stability data, detailed experimental protocols, and its influence on biological signaling pathways.

Core Chelation Mechanism

The chelating activity of diethylammonium diethyldithiocarbamate is attributed to the diethyldithiocarbamate (DDC⁻) anion. The two sulfur atoms of the DDC⁻ moiety serve as the donor atoms, binding to a metal cation (Mⁿ⁺) to form a stable metal-DDC complex. This bidentate chelation results in the formation of a thermodynamically stable five-membered ring.[1] The general reaction can be represented as:

Mⁿ⁺ + n[(C₂H₅)₂NCS₂]⁻ → M[(C₂H₅)₂NCS₂]ₙ

The lipophilic nature of the resulting metal-DDC complexes facilitates their solubility in organic solvents, a property that is extensively utilized in solvent extraction and analytical determination methods.[1]

Quantitative Data: Stability of Metal-DDDC Complexes

The efficacy of a chelating agent is quantitatively described by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for diethyldithiocarbamate complexes with various metal cations.

Table 1: Overall Stability Constants (log βn) of Metal-Diethyldithiocarbamate Complexes

| Metal Ion | log β₂ | Solvent System | Reference |

| Mn(II) | 6.7 | 60% Ethanol-Water | [2] |

| Fe(II) | 9.0 | 60% Ethanol-Water | [2] |

| Co(II) | 12.1 | 60% Ethanol-Water | [2] |

| Ni(II) | 13.8 | 60% Ethanol-Water | [2] |

| Cu(II) | 15.3 | 60% Ethanol-Water | [2] |

| Zn(II) | 7.8 | 60% Ethanol-Water | [2] |

Table 2: Stepwise Stability Constants (log K) of Metal-Diethyldithiocarbamate Complexes in Methanol and Dimethyl Sulfoxide (DMSO)

| Metal Ion | log K₁ (Methanol) | log K₂ (Methanol) | log K₃ (Methanol) | log K₁ (DMSO) | log K₂ (DMSO) | log K₃ (DMSO) | Reference |

| Mn(III) | 10.1 | 9.1 | 7.9 | 8.9 | 7.8 | 6.5 | [3] |

| Fe(III) | 11.2 | 10.2 | 8.5 | 9.8 | 8.7 | 7.1 | [3] |

| Co(III) | 13.5 | 12.1 | 10.3 | 11.5 | 10.1 | 8.6 | [3] |

| Ni(II) | 8.9 | 7.8 | - | 7.5 | 6.4 | - | [3] |

| Cu(II) | 10.5 | 9.3 | - | 9.1 | 8.0 | - | [3] |

| Zn(II) | 6.8 | 5.9 | - | 5.7 | 4.8 | - | [3] |

| Cd(II) | 9.7 | 8.5 | - | 8.3 | 7.1 | - | [3] |

| Hg(II) | 16.1 | 14.8 | - | 13.9 | 12.5 | - | [3] |

| Pb(II) | 8.5 | 7.4 | - | 7.2 | 6.1 | - | [3] |

| Bi(III) | 10.8 | 9.7 | 8.4 | 9.5 | 8.3 | 7.0 | [3] |

The stability of these complexes generally follows the Irving-Williams order for divalent metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dithiocarbamate salts involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[4]

Materials:

-

Carbon disulfide

-

Ethanol (or other suitable solvent)

-

Ice bath

Procedure:

-

In a flask, dissolve diethylamine in cold ethanol.

-

While maintaining the temperature using an ice bath, slowly add an equimolar amount of carbon disulfide to the stirred solution.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

The product, this compound, will precipitate from the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

General Protocol for Metal-DDDC Complex Formation

Materials:

-

This compound (DDDC)

-

A salt of the target metal cation (e.g., nitrate, chloride, or sulfate (B86663) salt)

-

Appropriate solvent (e.g., water, ethanol)

Procedure:

-

Prepare a solution of the metal salt in a suitable solvent.

-

Prepare a solution of DDDC in a compatible solvent. The molar ratio of DDDC to the metal cation will depend on the charge of the metal ion (typically a 2:1 or 3:1 molar ratio for divalent and trivalent cations, respectively).

-

Slowly add the DDDC solution to the stirred metal salt solution.

-

The metal-DDDC complex will often precipitate out of solution as a colored solid.[1]

-

The precipitate can be collected by filtration, washed with the solvent, and dried.

Protocol for UV-Vis Spectrophotometric Determination of a Metal Cation

This protocol outlines a general procedure for the quantitative analysis of a metal cation using DDDC and UV-Vis spectrophotometry, based on the formation of a colored complex.

Materials:

-

Standard solution of the target metal cation

-

Solution of DDDC in a suitable organic solvent (e.g., chloroform, carbon tetrachloride)

-

pH buffer solutions

-

Separatory funnel

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the target metal cation at known concentrations.

-

Complexation and Extraction:

-

To a known volume of each standard solution in a separatory funnel, add a specific volume of a suitable pH buffer to optimize complex formation.

-

Add an excess of the DDDC solution in the organic solvent.

-

Shake the funnel vigorously for a few minutes to facilitate the formation of the metal-DDDC complex and its extraction into the organic phase.

-

Allow the layers to separate and collect the organic phase.

-

-

Sample Preparation: Prepare the sample solution containing the unknown concentration of the metal cation. Adjust the pH and perform the extraction as described for the standards.

-

Spectrophotometric Measurement:

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the metal cation in the sample by interpolating its absorbance on the calibration curve.

Biological Implications and Signaling Pathways

The biological activity of diethyldithiocarbamate is of significant interest to drug development professionals. Its ability to chelate essential metal ions like copper and zinc can modulate the activity of metalloenzymes and interfere with cellular signaling pathways.[7]

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, and cell survival. The activity of the IκB kinase (IKK) complex, which is essential for NF-κB activation, is known to be dependent on zinc. By chelating zinc, DDC can inhibit IKK activity, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes.[2]

Induction of Apoptosis

Diethyldithiocarbamate has been shown to induce apoptosis in various cancer cell lines.[8] This pro-apoptotic effect is often linked to its interaction with intracellular copper. The DDC-copper complex can inhibit the proteasome, a cellular machinery responsible for protein degradation, leading to the accumulation of pro-apoptotic proteins.[9] Furthermore, DDC can induce the generation of reactive oxygen species (ROS), which can trigger the mitochondrial pathway of apoptosis, involving the release of cytochrome c and the activation of caspases.[10]

Conclusion

This compound is a versatile and powerful chelating agent with broad applications in both chemical and biological sciences. Its ability to form stable, often colored, complexes with a multitude of metal cations makes it an invaluable tool for analytical and separation sciences. Furthermore, the profound effects of its active ligand, diethyldithiocarbamate, on critical cellular signaling pathways highlight its potential in the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. A thorough understanding of its chelation chemistry and biological interactions is paramount for harnessing its full potential in research and drug development.

References

- 1. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biphasic effects of dithiocarbamates on the activity of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tpcj.org [tpcj.org]

- 5. researchgate.net [researchgate.net]

- 6. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyldithiocarbamate Suppresses an NF-κB Dependent Metastatic Pathway in Cholangiocarcinoma Cells -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 8. Diethyldithiocarbamate can induce two different type of death: apoptosis and necrosis mediating the differential MAP kinase activation and redox regulation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hygroscopic Nature of Diethylammonium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium diethyldithiocarbamate (B1195824) (DEDC) is a chemical compound with a variety of applications, including in the synthesis of dithiocarbamates which can act as hosts for binding metal cations.[1][2] A critical physicochemical property of DEDC is its hygroscopic nature, meaning it readily attracts and holds water molecules from the surrounding environment.[1][3][4] This characteristic has significant implications for its handling, storage, stability, and formulation, particularly in the context of drug development where moisture can affect a substance's physical and chemical properties, potentially impacting its efficacy and shelf-life. This guide provides a comprehensive overview of the hygroscopic nature of Diethylammonium diethyldithiocarbamate, including general information, recommended storage and handling procedures, and a detailed experimental protocol for its characterization.

General Information and Physical Properties

| Property | Value | Source |

| Hygroscopicity | Hygroscopic | [1][3][4] |

| Physical State | Crystalline Powder Solid | [3] |

| Appearance | Off-white | [3] |

| Melting Point | 81 - 85 °C / 177.8 - 185 °F | [3] |

| Solubility | Soluble in Chloroform, Methanol | [1][2] |

| Stability | Stable under recommended storage conditions. | [3][4] |

| Conditions to Avoid | Incompatible products, excess heat, dust formation, exposure to moist air or water. | [3][4] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [1][3][4] |

Impact of Hygroscopicity in a Research and Drug Development Context

The hygroscopic nature of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical consideration in drug development. Moisture uptake can lead to:

-

Physical Changes: Alterations in crystal structure, particle size, and flow properties, which can affect manufacturing processes such as milling and tableting.

-

Chemical Degradation: Hydrolysis or other moisture-mediated chemical reactions that can lead to the formation of impurities and a decrease in the potency of the drug substance.

-

Microbial Growth: The presence of water can support the growth of microorganisms, compromising the safety and stability of the product.

Given these potential issues, it is imperative to handle and store hygroscopic compounds like DEDC under controlled conditions to minimize exposure to atmospheric moisture.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] It is advisable to store the compound under an inert atmosphere and to keep it refrigerated.[3][4] Protect from moisture at all times.[3][4]

-

Handling: Handle under an inert gas to protect from moisture.[3][4] Avoid the formation of dust.[3][4] Standard personal protective equipment, including gloves and safety glasses, should be worn.

Experimental Protocol for Determining Hygroscopicity

Objective: To quantify the moisture sorption and desorption characteristics of this compound at a constant temperature over a range of relative humidities.

Principle: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. The resulting data is used to generate a sorption isotherm, which plots the equilibrium moisture content as a function of RH.

Apparatus and Materials:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated into the DVS instrument)

-

Sample of this compound (powder)

-

Nitrogen gas (dry, for the carrier stream)

-

Deionized water (for humidity generation)

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-20 mg) into a sample pan suitable for the DVS instrument.

-

Record the initial sample mass.

-

-

Instrument Setup:

-

Set the instrument to the desired experimental temperature (e.g., 25 °C).

-

Program the desired relative humidity profile. A typical profile would involve a stepwise increase in RH from a low value (e.g., 0% or 5%) to a high value (e.g., 95%), followed by a stepwise decrease back to the starting RH. The steps are typically in increments of 5% or 10% RH.

-

-

Drying Phase:

-

Before starting the sorption analysis, the sample is typically dried in the DVS instrument by exposing it to a stream of dry nitrogen (0% RH) at the experimental temperature until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

-

Sorption Phase (Adsorption):

-

The instrument automatically begins to increase the relative humidity in the sample chamber according to the programmed profile.

-

At each RH step, the sample is allowed to equilibrate until the rate of mass change is below a predefined threshold (e.g., dm/dt ≤ 0.002% min⁻¹).

-

The mass of the sample is continuously recorded throughout this process.

-

-

Desorption Phase:

-

Once the maximum RH is reached and the sample has equilibrated, the instrument begins to decrease the relative humidity in a stepwise manner back to the initial RH.

-

Similar to the sorption phase, the sample is allowed to equilibrate at each step, and the mass is continuously monitored.

-

-

Data Analysis:

-

The change in mass at each RH step is used to calculate the percentage of water uptake using the following formula: % Water Uptake = [(Mass at RHx - Dry Mass) / Dry Mass] x 100

-

A sorption isotherm is generated by plotting the percentage of water uptake (on the y-axis) against the relative humidity (on the x-axis) for both the sorption and desorption phases.

-

Data Presentation:

The quantitative data obtained from the DVS analysis should be summarized in a table for clear comparison.

| Relative Humidity (%) | % Water Uptake (Sorption) | % Water Uptake (Desorption) |

| 0 | 0.00 | 0.00 |

| 10 | Value | Value |

| 20 | Value | Value |

| 30 | Value | Value |

| 40 | Value | Value |

| 50 | Value | Value |

| 60 | Value | Value |

| 70 | Value | Value |

| 80 | Value | Value |

| 90 | Value | Value |

| 95 | Value | Value |

Note: The values in the table would be populated with the experimental data.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the hygroscopicity of this compound can be visualized as follows:

Caption: Workflow for Hygroscopicity Determination using DVS.

This diagram illustrates the sequential steps involved in characterizing the hygroscopic nature of a substance, from initial preparation through to data analysis.

The hygroscopic nature of this compound is a key characteristic that necessitates careful consideration during its use in research and drug development. While specific quantitative data is not widely published, the experimental protocol outlined provides a robust framework for its determination using Dynamic Vapor Sorption. Understanding and quantifying the moisture sorption behavior of this compound is essential for ensuring its stability, quality, and performance in its intended applications.

References

The Core Mechanism of Action of Diethylammonium Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylammonium diethyldithiocarbamate (B1195824) (DDC), a metabolite of the drug disulfiram (B1670777), is a potent biological agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways influenced by DDC, with a particular focus on its role as a metal chelator, a potent inhibitor of the ubiquitin-proteasome system and the NF-κB signaling pathway, and a modulator of cellular oxidative stress. Through the formation of a highly active complex with copper, DDC exerts significant cytotoxic effects on cancer cells, inducing apoptosis and inhibiting proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling cascades to serve as a comprehensive resource for the scientific community.

Introduction

Diethylammonium diethyldithiocarbamate (DDC) is an organosulfur compound that has garnered significant interest in the scientific and medical communities due to its diverse biological activities.[1] Historically recognized for its metal-chelating properties, DDC's therapeutic potential has been investigated in a range of applications, including as an immunomodulator and an anticancer agent.[2][3] The primary focus of current research lies in its potent anticancer effects, which are largely attributed to its interaction with copper ions to form the bis(diethyldithiocarbamate)-copper(II) complex, commonly referred to as Cu(DDC)₂ or CuET.[4][5][6] This guide delineates the fundamental mechanisms through which DDC and its copper complex exert their cellular effects.

Core Mechanisms of Action

The biological activity of this compound is not attributed to a single mode of action but rather a convergence of several interconnected molecular events.

Metal Chelation and the Central Role of the Copper Complex

DDC is a powerful chelating agent with a high affinity for various metal ions, most notably copper (Cu²⁺) and zinc (Zn²⁺).[2][3][4] The formation of the DDC-copper complex, CuET, is a critical step in initiating its most potent biological effects, particularly its anticancer activity.[5][6][7] This complex is readily formed in biological systems where copper ions are available.[5]

Inhibition of the Ubiquitin-Proteasome System

A primary mechanism of action for the DDC-copper complex is the potent inhibition of the 26S proteasome, a critical cellular machinery responsible for the degradation of a vast array of regulatory proteins.[4][6][8] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling cascades that culminate in apoptosis.[8][9] Evidence suggests that CuET may target the 19S regulatory particle of the proteasome, potentially through inhibition of the JAMM domain of the POH1 subunit, a mechanism distinct from that of the clinically approved proteasome inhibitor bortezomib.[5][10]

Suppression of the NF-κB Signaling Pathway

DDC is a well-documented and potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][11][12][13][14] NF-κB is a pivotal transcription factor that governs the expression of genes involved in inflammation, cell survival, and proliferation. The inhibitory effect of DDC on NF-κB is intrinsically linked to its role as a proteasome inhibitor. By preventing the proteasomal degradation of the inhibitory protein IκBα, DDC effectively sequesters NF-κB in the cytoplasm, precluding its translocation to the nucleus and subsequent transcriptional activity.[8][9]

Modulation of Oxidative Stress

DDC exhibits a dual functionality in the context of cellular oxidative stress. It can function as an antioxidant by scavenging various reactive oxygen species (ROS), including hypochlorous acid, hydroxyl radicals, and peroxynitrite.[2][15] Conversely, DDC is also known to inhibit the antioxidant enzyme superoxide (B77818) dismutase (SOD), which can lead to an accumulation of superoxide radicals.[16][17] Furthermore, the DDC-copper complex itself is redox-active and can contribute to the generation of ROS, thereby inducing oxidative stress.[18] This pro-oxidant activity is considered a contributing factor to its cytotoxic effects on cancer cells.

Induction of Apoptosis

The culmination of proteasome inhibition, NF-κB suppression, and the induction of oxidative stress is the initiation of apoptosis, or programmed cell death, in susceptible cells, particularly cancer cells.[4][9][19] The apoptotic cascade is activated, leading to characteristic cellular changes and the activation of executioner caspases, ultimately resulting in cell death. A common marker for apoptosis, the cleavage of PARP, has been observed in cells treated with DDC-metal complexes.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its copper complex.

Table 1: Cytotoxicity of DDC-Copper Complex (CuET) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MC-38 | Colorectal Carcinoma | 45.4 |

| CT-26 | Colorectal Carcinoma | 68.2 |

| HCT116 (parental) | Colorectal Carcinoma | 54.8 |

| HCT116 (wild-type KRAS) | Colorectal Carcinoma | 54.0 |

| HCT116 (homozygous KRAS G13D) | Colorectal Carcinoma | 48.3 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 200 |

| MDA-MB-231PAC10 | Paclitaxel-Resistant Triple-Negative Breast Cancer | < 200 |

Data sourced from references[2][4][20].

Table 2: Inhibition of Superoxide Dismutase (SOD) by Diethyldithiocarbamate

| Tissue | In Vivo Dose (g/kg) | Time (hours) | % Decrease in SOD Activity |

| Whole Blood | 1.5 | 3 | 86 |

| Liver | 1.5 | 3 | 71 |

| Brain | 1.5 | 3 | 48 |

| Liver | 0.5 | 3 | 42 |

| Liver | 1.5 | 1 | 81 |

| Liver | 1.5 | 24 | 36 (64% of normal) |

Data sourced from reference[18].

Table 3: Antioxidant Activity of Diethyldithiocarbamate

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | Data not consistently available in the searched literature. |

| ABTS Radical Scavenging | Data not consistently available in the searched literature. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Preparation of the DDC-Copper (CuET) Complex

Objective: To synthesize the bis(diethyldithiocarbamate)-copper(II) complex for use in cell-based assays.

Materials:

-

Sodium diethyldithiocarbamate

-

Copper(II) chloride (CuCl₂)

-

Deionized water

-

Ethanol

Procedure:

-

Separately dissolve sodium diethyldithiocarbamate and copper(II) chloride in deionized water.[21]

-

Slowly add the CuCl₂ solution to the sodium diethyldithiocarbamate solution in a 1:2 molar ratio with constant stirring.[20][21] A precipitate will form immediately.

-

Continue stirring the mixture at room temperature for 1-2 hours.[2]

-

Collect the precipitate by centrifugation or vacuum filtration.[21]

-

Wash the precipitate with deionized water and then with cold ethanol.[2]

-

The resulting solid can be re-dissolved in a solvent like chloroform for further purification or in DMSO for cell culture experiments.[21]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DDC or its copper complex on cultured cells.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

DDC or CuET stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).[2]

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Proteasome Activity Assay (Luminescence-based)

Objective: To measure the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Proteasome-Glo™ Cell-Based Assay Reagent (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Plate cells in a white-walled 96-well plate and treat with DDC or CuET for the desired duration.

-

Equilibrate the plate to room temperature.

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[16][22]

-

Add the reagent to each well in a 1:1 volume ratio to the cell culture medium.[16][22]

-

Mix briefly on an orbital shaker.

-

Incubate at room temperature for 10-30 minutes.[2]

-

Measure the luminescence using a luminometer.[2]

-

Normalize the luminescence signal to cell viability (determined by a parallel assay like MTT) or total protein concentration.

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To assess the effect of DDC on the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction buffers

-

NF-κB consensus oligonucleotide probe (labeled with biotin (B1667282) or a radioactive isotope)

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris, 50 mM KCl, 1 mM DTT, pH 7.5)

-

Loading buffer

-

Non-denaturing polyacrylamide gel

Procedure:

-

Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of DDC.

-

Prepare nuclear extracts from the treated cells.[3]

-

Set up the binding reaction by incubating the nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.[23]

-

Incubate the reaction at room temperature for 20-30 minutes.[23]

-

Add loading buffer and resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.[23]

-

Transfer the complexes to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).

-

Visualize the shifted bands corresponding to the NF-κB-DNA complex.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Objective: To quantify the levels of intracellular ROS following treatment with DDC or CuET.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium without phenol (B47542) red

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis).

-